4-(Bromomethyl)benzophenone
Overview
Description
4-(Bromomethyl)benzophenone is an organic compound with the molecular formula C14H11BrO. It is characterized by a benzophenone core with a bromomethyl group attached to the para position of one of the phenyl rings. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Mechanism of Action
Target of Action
It is known to be used in the preparation of photoinitiators , suggesting that it may interact with light-sensitive proteins or molecules.
Mode of Action
It is known that benzophenones can undergo a photochemical reaction involving the carbonyl group . This suggests that 4-(Bromomethyl)benzophenone may also undergo similar reactions when exposed to light, leading to changes in its targets.
Pharmacokinetics
Its molecular weight of 27514 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is used in protein micropatterning , which allows proteins to be precisely deposited onto a substrate. This suggests that it may have effects on protein localization and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure may trigger its photochemical reactions . Additionally, benzophenones have been identified as emerging contaminants in the environment , suggesting that they can persist and potentially exert effects in various environmental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzophenone can be synthesized through several methods. One common approach involves the bromination of benzyl alcohol derivatives. For instance, benzophenone can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the bromination of benzyl alcohol derivatives under controlled conditions. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or chloroform, and the temperature is maintained to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)benzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form benzophenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
4-(Bromomethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials
Comparison with Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the bromomethyl group.
4-Methylbenzophenone: Contains a methyl group instead of a bromomethyl group.
4-(Dimethylamino)benzophenone: Contains a dimethylamino group instead of a bromomethyl group
Uniqueness: 4-(Bromomethyl)benzophenone is unique due to the presence of both a bromomethyl group and a benzophenone core. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULULVJWLRDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186424 | |
Record name | 4-(Bromomethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32752-54-8 | |
Record name | 4-(Bromomethyl)benzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32752-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Bromomethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(BROMOMETHYL)BENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23H9ZH86Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-(Bromomethyl)benzophenone in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Its primary use stems from its reactivity as an alkylating agent. The bromine atom, being a good leaving group, allows for nucleophilic substitution reactions with various nucleophiles. This characteristic makes it particularly useful in synthesizing:
- Photoinitiators: It acts as a precursor for several photoinitiators used in acrylate polymerization [, ]. These photoinitiators, often quaternary ammonium salts, generate reactive species upon UV irradiation, initiating the polymerization process.
- Photocleavable cross-linking agents: It serves as a starting material for synthesizing photocleavable protein cross-linking agents [].
- UV-absorbers: Researchers have explored its utility in creating novel water-soluble UV-absorbers [].
- Organometallic complexes: Derivatives of this compound, specifically bipyridines, find application in synthesizing organometallic complexes []. These complexes exhibit interesting electrochemical properties and have potential use in materials science.
Q2: What is the structural characterization of this compound?
A2: this compound is an aromatic ketone with a bromomethyl substituent.
- Spectroscopic Data:
- 1H NMR: Characterized by distinct peaks corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom [, ].
- 13C NMR: Provides information about the carbon framework of the molecule [].
- IR: Exhibits characteristic absorption bands for the carbonyl group and aromatic ring vibrations [, ].
Q3: How does the structure of this compound influence its reactivity?
A3: The key to the reactivity of this compound lies in its bromomethyl group.
Q4: Are there alternative synthetic routes for producing this compound?
A4: Yes, while commercially available, this compound can be synthesized from readily available starting materials:
- Bromination of 4-Methylbenzophenone: This reaction typically involves reacting 4-methylbenzophenone with bromine in a suitable solvent like carbon tetrachloride []. Optimization of reaction conditions, such as temperature and reaction time, is crucial to achieving a high yield and purity.
Q5: How is this compound incorporated into polymeric structures?
A5: Researchers have successfully incorporated this compound into polymeric structures to create water-soluble photoinitiators [].
Q6: What are the environmental concerns regarding this compound, and are there any mitigation strategies?
A6: While specific data on the environmental impact of this compound might be limited, it's crucial to consider potential concerns associated with halogenated organic compounds.
Q7: What analytical techniques are commonly employed for characterizing and quantifying this compound?
A7: Several analytical techniques are crucial for the characterization and quantification of this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are indispensable tools for structural elucidation, providing information about the proton and carbon environments within the molecule [, ].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the carbonyl group and aromatic ring vibrations [, ].
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound [].
- Elemental Analysis (EA): EA determines the percentage composition of elements, confirming the purity and empirical formula [].
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